Foreword: Navigating the Landscape of a Niche Chemical Entity
Foreword: Navigating the Landscape of a Niche Chemical Entity
An In-depth Technical Guide to 2-Benzylisonicotinonitrile (CAS 18251-51-9)
2-Benzylisonicotinonitrile is a distinct chemical entity defined by the convergence of a benzyl group at the 2-position of a pyridine ring and a nitrile function at the 4-position. A survey of the current scientific literature reveals that while its constituent parts—the benzylpyridine core and the isonicotinonitrile scaffold—are extensively studied and utilized, dedicated research on this specific molecule (CAS 18251-51-9) is not widely published. This guide, therefore, adopts a first-principles approach. By synthesizing data from closely related analogs and foundational chemical principles, we aim to provide researchers, scientists, and drug development professionals with a robust and predictive technical framework for understanding and utilizing 2-Benzylisonicotinonitrile. Our objective is to illuminate its probable physicochemical characteristics, plausible synthetic routes, potential applications, and necessary handling protocols, thereby equipping the scientific community to explore its untapped potential.
Molecular Profile and Physicochemical Properties
The structure of 2-Benzylisonicotinonitrile integrates the electron-withdrawing nature of the nitrile group and the pyridine nitrogen with the lipophilic and sterically significant benzyl substituent. This combination is expected to govern its solubility, reactivity, and potential for intermolecular interactions.
| Property | Value / Predicted Value | Source / Rationale |
| CAS Number | 18251-51-9 | - |
| Molecular Formula | C₁₃H₁₀N₂ | Calculated |
| Molecular Weight | 194.24 g/mol | Calculated |
| IUPAC Name | 2-benzylpyridine-4-carbonitrile | IUPAC Nomenclature |
| Appearance | Predicted: White to off-white solid | Based on isonicotinonitrile and other solid benzylpyridines.[1] |
| Solubility | Predicted: Soluble in common organic solvents (e.g., ethanol, chloroform, DMF); Insoluble in water. | Based on the hydrophobic benzyl group and the properties of isonicotinonitrile.[1][2] |
| Topological Polar Surface Area (TPSA) | 36.68 Ų | Based on the isonicotinonitrile core, as the benzyl group is non-polar.[3] |
| Predicted LogP | ~2.5 - 3.5 | Estimated based on the LogP of isonicotinonitrile (~0.95) and the contribution of the benzyl group.[3] |
| Hydrogen Bond Acceptors | 2 (Pyridine N, Nitrile N) | Based on molecular structure.[4] |
| Hydrogen Bond Donors | 0 | Based on molecular structure.[4] |
Synthesis and Purification Strategies
The synthesis of 2-Benzylisonicotinonitrile can be approached through modern cross-coupling methodologies, which offer high efficiency and functional group tolerance. A plausible and effective strategy involves the Negishi coupling of a zincated benzyl species with a halogenated isonicotinonitrile precursor.
Proposed Synthetic Workflow: Negishi Cross-Coupling
This approach is favored for its mild reaction conditions and high yields in constructing C(sp³)–C(sp²) bonds. The key steps involve the preparation of a benzylzinc reagent and its subsequent palladium-catalyzed coupling with a suitable 2-halo-4-cyanopyridine.
dot
Caption: Proposed workflow for the synthesis of 2-Benzylisonicotinonitrile.
Detailed Experimental Protocol (Hypothetical)
-
Preparation of Benzylzinc Reagent:
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add zinc dust (1.2 equivalents).
-
Activate the zinc using a suitable method (e.g., washing with dilute HCl, followed by water, ethanol, and ether, then drying under vacuum).
-
Add anhydrous tetrahydrofuran (THF) to the activated zinc.
-
Add a solution of benzyl bromide (1.0 equivalent) in THF dropwise to the zinc suspension. The reaction is often initiated with gentle heating or a small crystal of iodine.
-
Stir the mixture at room temperature for 2-4 hours to form the benzylzinc chloride reagent.
-
-
Negishi Coupling Reaction:
-
In a separate flame-dried flask, dissolve 2-chloro-4-cyanopyridine (1.1 equivalents) and a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%) in anhydrous THF.
-
Transfer the prepared benzylzinc chloride solution to the flask containing the pyridine derivative and catalyst via cannula.
-
Heat the reaction mixture to reflux (approx. 65 °C) and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
-
Workup and Purification:
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 2-Benzylisonicotinonitrile.
-
Chemical Reactivity and Mechanistic Considerations
The reactivity of 2-Benzylisonicotinonitrile is dictated by its three primary functional components: the electron-deficient pyridine ring, the electrophilic nitrile group, and the reactive benzylic C-H bonds.
dot
Caption: Key reactive sites on the 2-Benzylisonicotinonitrile scaffold.
-
Pyridine Ring: The presence of the electron-withdrawing nitrile group further deactivates the ring towards electrophilic substitution. However, it enhances its susceptibility to nucleophilic aromatic substitution (SₙAr), particularly at positions ortho and para to the nitrile. The pyridine nitrogen remains a site of basicity and can be protonated, alkylated, or oxidized.
-
Nitrile Group: This versatile functional group is a cornerstone of synthetic chemistry. It can be readily transformed into other key functionalities:
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (2-benzylisonicotinic acid) or an amide.
-
Reduction: Catalytic hydrogenation or treatment with reducing agents like LiAlH₄ will reduce the nitrile to a primary amine (4-(aminomethyl)-2-benzylpyridine).
-
Cycloaddition: Reaction with reagents like sodium azide can convert the nitrile into a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.
-
-
Benzyl Group: The methylene bridge is the most reactive site on this substituent. The C-H bonds are benzylic and thus weaker, making them susceptible to oxidation (e.g., with KMnO₄ or CrO₃ to form 2-benzoylisonicotinonitrile) and radical substitution reactions.[5]
Potential Applications in Drug Discovery and Materials Science
The 2-benzylpyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds.[6] The benzyl group's ability to engage in hydrophobic and π-stacking interactions, combined with the hydrogen bonding capacity of the isonicotinonitrile moiety, makes this molecule a promising starting point for inhibitor design.[7]
Hypothesized Biological Targets
-
Kinase Inhibition: Many kinase inhibitors utilize a substituted pyridine or pyrimidine core to form hydrogen bonds with the hinge region of the ATP binding pocket. The 2-benzyl group could be oriented to occupy a nearby hydrophobic pocket, a common strategy for enhancing potency and selectivity.
-
Enzyme Inhibition (e.g., Demethylases, Hydrolases): The pyridine core can serve as a central scaffold for orienting functional groups that interact with catalytic residues in an enzyme's active site, as seen in inhibitors for targets like Lysine Specific Demethylase 1 (LSD1).[8]
-
Receptor Modulation: The rigid structure and defined vectoral presentation of functional groups make it suitable for targeting G-protein coupled receptors (GPCRs) or ion channels, where precise geometric arrangements are critical for binding.
dot
Caption: Hypothetical binding mode in a kinase active site.
Analytical Characterization Protocols
A thorough structural confirmation of 2-Benzylisonicotinonitrile requires a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for unambiguous structure elucidation.[9]
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire a standard proton spectrum.
-
Predicted Chemical Shifts (in CDCl₃):
-
δ 8.7-8.8 ppm: Doublet, 1H (Proton at C6, adjacent to N).
-
δ 7.5-7.6 ppm: Singlet or narrow doublet, 1H (Proton at C3, adjacent to benzyl).
-
δ 7.3-7.4 ppm: Doublet, 1H (Proton at C5).
-
δ 7.2-7.35 ppm: Multiplet, 5H (Protons of the phenyl ring).
-
δ 4.2-4.4 ppm: Singlet, 2H (Methylene protons, -CH₂-).
-
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled carbon spectrum.
-
Predicted Chemical Shifts (in CDCl₃):
-
δ ~160 ppm: Quaternary C (C2, attached to benzyl).
-
δ ~151 ppm: CH (C6).
-
δ ~138-140 ppm: Quaternary C (ipso-carbon of phenyl ring).
-
δ ~126-130 ppm: CHs of the phenyl ring.
-
δ ~122-125 ppm: CHs (C3, C5).
-
δ ~120 ppm: Quaternary C (C4, attached to nitrile).
-
δ ~117 ppm: Quaternary C (Nitrile, -C≡N).
-
δ ~45 ppm: Methylene C (-CH₂-).
-
-
-
2D NMR (COSY, HSQC, HMBC): Perform these experiments as needed to unambiguously assign all proton and carbon signals and confirm connectivity, especially the linkage between the methylene bridge and the C2 position of the pyridine ring.
Mass Spectrometry (MS)
-
Technique: Use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for high-resolution mass spectrometry (HRMS).
-
Expected Result: The protonated molecule [M+H]⁺ should be observed with a mass-to-charge ratio (m/z) corresponding to C₁₃H₁₁N₂⁺, confirming the molecular formula.
Safety, Handling, and Storage
As a nitrile-containing pyridine derivative, 2-Benzylisonicotinonitrile must be handled with appropriate caution, assuming it possesses hazards typical of these chemical classes.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (nitrile is a suitable choice) when handling the compound.[10]
-
Engineering Controls: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust or potential vapors.[10][11] An eyewash station and safety shower should be readily accessible.[12]
-
Toxicology (Inferred):
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents, strong acids, and sources of ignition.[1][11]
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for chemical waste disposal.[11] Dispose of waste in accordance with local, state, and federal regulations.
References
A numbered list of references will be provided here, consolidating all sources cited throughout the document with titles, sources, and verifiable URLs.
Sources
- 1. Isonicotinonitrile (CAS 100-54-9) Chemical Properties, Uses, Safety, MSDS, Supplier & Manufacturer Info | Buy Isonicotinonitrile Online China [nj-finechem.com]
- 2. CAS 2116-65-6: 4-Benzylpyridine | CymitQuimica [cymitquimica.com]
- 3. chemscene.com [chemscene.com]
- 4. 4-Cyanopyridine; Isonicotinic acid nitrile | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Benzyl Group: Structure, Nomenclature, Examples and Reactions [chemistrylearner.com]
- 6. tandfonline.com [tandfonline.com]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. ICSC 0323 - PYRIDINE [inchem.org]
